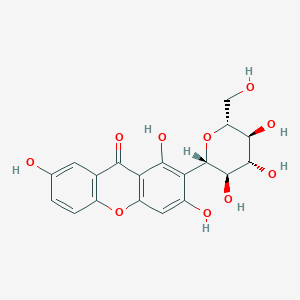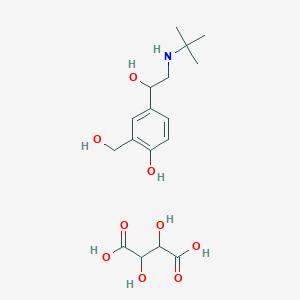![molecular formula C22H27F3N6O B11934413 N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Cyclopropylgruppe, eine Dimethylaminocyclopentylgruppe und eine Trifluormethylpyrimidinylgruppe umfasst. Diese strukturellen Merkmale tragen zu ihren besonderen chemischen Eigenschaften und potenziellen biologischen Aktivitäten bei.
Herstellungsmethoden
Die Synthese von N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Syntheseweg beginnt typischerweise mit der Herstellung der Cyclopropyl- und Dimethylaminocyclopentyl-Zwischenprodukte, gefolgt von deren Kupplung mit den Pyrimidinyl- und Benzamid-Molekülen. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Katalysatoren, Temperaturkontrolle und Reinigungstechniken wie Chromatographie.
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the cyclopropyl and dimethylamino cyclopentyl intermediates, followed by their coupling with the pyrimidinyl and benzamide moieties. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können zur Reduktion spezifischer funktioneller Gruppen innerhalb der Verbindung verwendet werden.
Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Saure oder basische Hydrolyse kann die Verbindung in ihre Bestandteile zerlegen.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Zielstrukturen zu interagieren, wodurch sie für die Untersuchung biochemischer Stoffwechselwege nützlich ist.
Medizin: Potenzielle therapeutische Anwendungen umfassen die Verwendung als Medikamentenkandidat zur gezielten Behandlung spezifischer Enzyme oder Rezeptoren.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, wodurch verschiedene biochemische Stoffwechselwege beeinflusst werden. Die genauen beteiligten Stoffwechselwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N-Methylbenzolsulfonamid: Teilt einige strukturelle Ähnlichkeiten, unterscheidet sich jedoch in seinen funktionellen Gruppen und seiner biologischen Aktivität.
Cyclopropylamin-Derivate: Diese Verbindungen haben ähnliche Cyclopropylgruppen, können sich jedoch in ihren anderen funktionellen Gruppen und ihrer Gesamtstruktur unterscheiden.
Trifluormethylpyrimidin-Derivate: Diese Verbindungen teilen den Trifluormethylpyrimidin-Anteil, unterscheiden sich jedoch in ihren anderen Substituenten.
Die Einzigartigkeit von N-Cyclopropyl-4-[[4-[[(1R,2R)-2-(Dimethylamino)cyclopentyl]amino]-5-(Trifluormethyl)pyrimidin-2-yl]amino]benzamid liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C22H27F3N6O |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C22H27F3N6O/c1-31(2)18-5-3-4-17(18)29-19-16(22(23,24)25)12-26-21(30-19)28-15-8-6-13(7-9-15)20(32)27-14-10-11-14/h6-9,12,14,17-18H,3-5,10-11H2,1-2H3,(H,27,32)(H2,26,28,29,30)/t17-,18-/m1/s1 |
InChI-Schlüssel |
VLCXBDGNSAGPRB-QZTJIDSGSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CCC[C@H]1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)NC4CC4 |
Kanonische SMILES |
CN(C)C1CCCC1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)NC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)



![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)
![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)

![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(Z)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B11934381.png)
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934402.png)
![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
